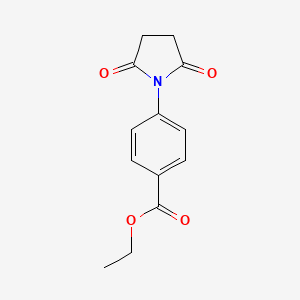

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNSWUCREVARSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374469 | |

| Record name | Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92634-76-9 | |

| Record name | Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 2,5 Dioxopyrrolidin 1 Yl Benzoate

Strategies for Pyrrolidinedione Ring Construction

Cyclization of 4-Substituted Benzoate (B1203000) Derivatives with Succinic Anhydride (B1165640)

A direct and common method for constructing the pyrrolidinedione ring involves the reaction of an amine with succinic anhydride. mdpi.combeilstein-archives.org In this context, the precursor is Ethyl 4-aminobenzoate (B8803810). The synthesis proceeds in two stages:

Amic Acid Formation: Ethyl 4-aminobenzoate acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring to form the intermediate amic acid, 4-{[4-(ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid. This initial reaction is typically rapid and can be performed under mild conditions. mdpi.comijcps.org

Cyclodehydration: The intermediate amic acid is then cyclized to form the stable five-membered imide ring. This step involves the removal of a water molecule and requires energy input, often in the form of heat, or the use of a dehydrating agent. mdpi.comijcps.org

This two-step, one-pot approach is an efficient way to synthesize N-substituted succinimides. beilstein-archives.org

Table 1: Reaction Scheme for Pyrrolidinedione Ring Construction

| Step | Reactant 1 | Reactant 2 | Intermediate/Product |

|---|---|---|---|

| 1 | Ethyl 4-aminobenzoate | Succinic Anhydride | 4-{[4-(ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid |

Application of Dehydrating Agents for Imide Ring Formation

The cyclization of the intermediate amic acid to the final imide product is a dehydration reaction that can be facilitated by various chemical reagents. ijcps.org The choice of agent can significantly impact reaction time and yield.

Commonly employed methods and reagents include:

Thermal Dehydration: Simply heating the amic acid above its melting point can effect cyclization, though this may require high temperatures. mdpi.com

Acetic Anhydride and Sodium Acetate (B1210297): This is a classical and widely used combination for promoting the cyclization of amic acids to imides. ijcps.org

Other Anhydrides: Propionic anhydride has also been shown to be effective for intramolecular cyclization to form related heterocyclic structures. researchgate.netchimicatechnoacta.ru

Polyphosphate Ester (PPE): This reagent has been used in chloroform (B151607) to facilitate the one-pot synthesis of N-substituted succinimides from an amine and succinic anhydride. beilstein-archives.org

Zinc and Acetic Acid: In the pursuit of greener synthetic methods, a combination of zinc and acetic acid has been reported for the one-pot synthesis of N-substituted succinimides, offering high efficiency and simple purification. ijcps.org

Table 2: Dehydrating Agents for Imide Formation

| Dehydrating Agent/Method | Typical Conditions | Reference |

|---|---|---|

| Thermal Heating | High temperature (e.g., >120 °C) | mdpi.com |

| Acetic Anhydride/Sodium Acetate | Reflux in a suitable solvent | ijcps.org |

| Polyphosphate Ester (PPE) | Reflux in chloroform | beilstein-archives.org |

Esterification Approaches for Benzoate Moiety Incorporation

An alternative synthetic strategy involves first forming the succinimide (B58015) ring on a benzoic acid core, followed by esterification. This pathway begins with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid.

The most common method for this transformation is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol (in this case, ethanol) in the presence of a strong acid catalyst. researchgate.netresearchgate.net

Reaction Details:

Substrate: 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid

Reagent: Ethanol (B145695) (serves as both reactant and solvent)

Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is typically used. researchgate.netquora.com

Conditions: The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the ester product. researchgate.net The water formed as a byproduct is often removed to improve the yield.

Deep eutectic solvents (DES) have also been explored as dual solvent-catalysts for the esterification of benzoic acid with ethanol, achieving high conversions in an environmentally friendly manner. dergipark.org.tr

Multi-Step Synthesis Pathways from Precursors

The synthesis of Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is inherently a multi-step process, whether the steps are performed in a one-pot fashion or with isolation of intermediates.

Conversion of 4-{[4-(ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid to this compound

This transformation focuses on the critical ring-closing step of the synthesis. The starting material, 4-{[4-(ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid, is the amic acid intermediate formed from the reaction of Ethyl 4-aminobenzoate and succinic anhydride.

The conversion to the target succinimide is an intramolecular cyclization that proceeds via dehydration. As detailed in section 2.1.2, this reaction can be promoted by thermal means or, more commonly, by chemical dehydrating agents. researchgate.netresearchgate.net The process involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon, followed by the elimination of a water molecule to form the stable imide ring.

Sequential Functionalization of Aromatic and Heterocyclic Scaffolds

The assembly of the target molecule can be viewed as a sequence of functional group interconversions and additions. Different sequences can be employed depending on the starting material.

Pathway A: Esterification as the Final Step

Start with 4-Aminobenzoic Acid: This readily available precursor is first reacted with succinic anhydride.

Form 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid: The resulting amic acid is cyclized using a dehydrating agent.

Esterification: The carboxylic acid group is then esterified with ethanol and an acid catalyst to yield the final product, this compound. quora.com

Pathway B: Succinimide Formation as the Final Step

Start with Ethyl 4-nitrobenzoate: This compound is a common starting material.

Reduction of Nitro Group: The nitro group is reduced to a primary amine to form Ethyl 4-aminobenzoate. This can be achieved through various methods, including catalytic hydrogenation. orgsyn.org

Succinimide Ring Formation: The synthesized Ethyl 4-aminobenzoate is then reacted with succinic anhydride, followed by cyclodehydration, to yield the final product. mdpi.comijcps.org

These pathways illustrate how the sequential application of fundamental organic reactions allows for the strategic construction of the target molecule from simpler, commercially available precursors.

Optimization of Synthetic Conditions and Yields

The synthesis of this compound, a compound of interest in various chemical and biomedical fields, is typically achieved through the condensation reaction between ethyl 4-aminobenzoate and succinic anhydride, followed by cyclodehydration of the intermediate amic acid. The optimization of this synthetic process is crucial for maximizing the yield and purity of the final product, as well as for developing more efficient and environmentally friendly protocols. Research in this area has explored various parameters, including the choice of solvent, catalyst, temperature, and reaction time.

A common approach to the synthesis of N-substituted succinimides involves a two-step process. Initially, the amine and anhydride are reacted to form the corresponding amic acid. This is then followed by a cyclization step, often facilitated by a dehydrating agent or by thermal means. For instance, the reaction of various 4-aminobenzoic acid hydrazide derivatives with succinic anhydride in dry toluene (B28343) at room temperature has been reported to produce the corresponding butanoic acid derivatives in good yields, ranging from 72% to 80%. researchgate.net This suggests that toluene can be an effective solvent for the initial condensation step, providing a non-polar environment that favors the reaction.

To drive the reaction towards completion and improve yields, various dehydrating agents and catalysts have been investigated for the cyclization of the intermediate amic acid. One effective method for the synthesis of related N-substituted succinimides involves the use of hexamethyldisilazane (B44280) (HMDS) in the presence of a catalytic amount of zinc chloride (ZnCl2). This system has been shown to promote the cyclization of amido-acids under reflux conditions in 1,4-dioxane (B91453) over a period of 2 hours. researchgate.net The use of HMDS as a dehydrating agent is advantageous as it forms volatile byproducts that are easily removed from the reaction mixture.

In an effort to develop more sustainable and "green" synthetic methodologies, the use of hot water as a reaction medium has been explored for the synthesis of N-alkyl and N-aryl succinimides from succinic acid and primary amines. researchgate.net This catalyst-free and solvent-free approach, conducted at 100 °C, has demonstrated high yields, particularly for N-alkyl substituted succinimides. While the yields for N-aryl succinimides were generally lower than their alkyl counterparts, this method presents a promising eco-friendly alternative to traditional organic solvent-based syntheses. researchgate.net

The table below summarizes the findings from various studies on the synthesis of N-aryl succinimides, providing a comparative overview of different reaction conditions and their corresponding yields. This data is valuable for the optimization of the synthesis of this compound, as it highlights the impact of different synthetic strategies on the efficiency of the reaction.

| Reactants | Solvent | Catalyst/Dehydrating Agent | Temperature | Time | Yield (%) |

| 4-Aminobenzoic acid hydrazide derivatives + Succinic anhydride | Toluene | None | Room Temp. | 18 h | 72-80 |

| Amido-acids | 1,4-Dioxane | HMDS, ZnCl2 | Reflux | 2 h | Not specified |

| Succinic acid + Primary aromatic amines | Water | None | 100 °C | Not specified | Moderate |

Further optimization of the synthesis of this compound could involve a systematic investigation of these parameters. For example, a comparative study of different Lewis acids as catalysts for the HMDS-mediated cyclization could identify a more efficient catalytic system. Similarly, screening a range of high-boiling point, polar aprotic solvents might enhance the solubility of the reactants and improve reaction rates and yields. The development of a one-pot synthesis, where the initial condensation and subsequent cyclization are performed in a single reaction vessel without isolation of the intermediate amic acid, would also represent a significant improvement in terms of process efficiency and cost-effectiveness.

Spectroscopic and Structural Elucidation Studies of Ethyl 4 2,5 Dioxopyrrolidin 1 Yl Benzoate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural elucidation of Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate, providing unambiguous evidence for its atomic connectivity through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the three primary components of the molecule: the ethyl group, the para-substituted benzene (B151609) ring, and the succinimide (B58015) ring.

The ethyl group gives rise to a characteristic triplet and quartet pattern. The methyl (CH₃) protons typically appear as a triplet around δ 1.41 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene (CH₂) protons are deshielded by the adjacent oxygen atom and appear as a quartet around δ 4.38 ppm. rsc.org

The aromatic protons on the benzoate (B1203000) ring appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The two protons ortho to the ester group are typically found downfield, around δ 8.0-8.1 ppm, due to the electron-withdrawing effect of the carbonyl. The two protons ortho to the succinimide nitrogen atom are observed slightly upfield, around δ 7.4-7.5 ppm. rsc.orgrsc.org

The four protons of the succinimide ring are chemically equivalent due to free rotation around the N-C bond at room temperature, resulting in a sharp singlet. In closely related N-aryl succinimides, this singlet is consistently observed around δ 2.90 ppm. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to C=O) | ~8.1 | Doublet (d) | ~8.4 |

| Aromatic (ortho to N) | ~7.4 | Doublet (d) | ~8.4 |

| Ethyl (-O-CH₂-) | ~4.4 | Quartet (q) | ~7.1 |

| Succinimide (-CH₂-CH₂-) | ~2.9 | Singlet (s) | N/A |

| Ethyl (-CH₃) | ~1.4 | Triplet (t) | ~7.1 |

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The spectrum shows distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

The two carbonyl carbons are found at the most downfield positions. The ester carbonyl carbon appears around δ 165-166 ppm, while the two equivalent imide carbonyl carbons are observed further downfield, typically around δ 169.1 ppm. rsc.org The aromatic carbons display four distinct signals. The carbon attached to the ester group (C1) and the carbon attached to the nitrogen (C4) are quaternary and appear around δ 130.4 ppm and δ 140.6 ppm, respectively. rsc.org The protonated aromatic carbons (C2/C6 and C3/C5) resonate in the δ 125-132 ppm range.

In the aliphatic region, the ethyl group's methylene carbon (-O-CH₂) is found around δ 61.2 ppm, and the methyl carbon (-CH₃) is located upfield at approximately δ 14.3 ppm. rsc.org The two equivalent methylene carbons of the succinimide ring give a characteristic signal at δ 25.6 ppm. rsc.orgrsc.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imide Carbonyl (C=O) | ~169.1 |

| Ester Carbonyl (C=O) | ~165.7 |

| Aromatic (C-N) | ~140.6 |

| Aromatic (C-H, ortho to N) | ~131.9 |

| Aromatic (C-COO) | ~130.4 |

| Aromatic (C-H, ortho to C=O) | ~125.5 |

| Ethyl (-O-CH₂-) | ~61.2 |

| Succinimide (-CH₂-CH₂-) | ~25.6 |

| Ethyl (-CH₃) | ~14.3 |

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum is dominated by strong absorption bands corresponding to the carbonyl groups.

The ester carbonyl (C=O) group exhibits a strong, characteristic stretching vibration typically in the range of 1715-1730 cm⁻¹. chemicalbook.com The succinimide group presents two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations. The asymmetric C=O stretch appears at a higher frequency, around 1770-1790 cm⁻¹, while the symmetric stretch is found near 1700-1720 cm⁻¹. The presence of these multiple, strong carbonyl absorptions is a clear indicator of the compound's structure.

Other significant peaks include the C-O stretching vibrations of the ester group, which appear as strong bands in the 1275-1300 cm⁻¹ and 1100-1130 cm⁻¹ regions. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Imide C=O | Asymmetric Stretch | ~1775 |

| Ester C=O | Stretch | ~1720 |

| Imide C=O | Symmetric Stretch | ~1710 |

| Aromatic C=C | Stretch | 1600-1450 |

| Ester C-O | Stretch | 1300-1100 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides structural information through its fragmentation pattern. The compound has a molecular formula of C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . High-resolution mass spectrometry (HRMS) can verify the elemental composition with high accuracy, with an expected [M+H]⁺ ion at m/z 248.0872. rsc.org

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic cleavages. A primary fragmentation pathway would be the loss of the ethoxy radical (•OCH₂CH₃) from the ester, leading to a prominent ion at m/z 202, corresponding to the [M-45]⁺ fragment. Another key fragmentation would be the cleavage of the ester group to form the 4-(2,5-dioxopyrrolidin-1-yl)benzoyl cation at m/z 174. Further fragmentation of the succinimide ring could also be observed.

X-ray Crystallography for Solid-State Structural Analysis (for related compounds)

While a crystal structure for this compound itself is not widely reported, analysis of closely related compounds, such as succinimidyl halobenzoates, provides valuable insight into its three-dimensional structure in the solid state. rsc.orgchemicalbook.com

Reactivity and Reaction Pathways Involving Ethyl 4 2,5 Dioxopyrrolidin 1 Yl Benzoate in Organic Transformations

Hydrolysis Reactions of the Ester Moiety

The ethyl ester group of Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is susceptible to hydrolysis, a fundamental reaction for carboxylic esters. This transformation is most commonly achieved under alkaline conditions, followed by acidification. The process involves the saponification of the ester to its corresponding carboxylate salt, which upon protonation, yields the carboxylic acid. sserc.org.ukyoutube.com

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form the sodium carboxylate salt, and ethanol (B145695) is produced as a byproduct. youtube.com Subsequent treatment with a strong acid, such as hydrochloric acid, protonates the carboxylate to precipitate the final product, 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid. sserc.org.ukuni.lu

General Reaction Scheme for Alkaline Hydrolysis:

Saponification: this compound + NaOH(aq) → Sodium 4-(2,5-dioxopyrrolidin-1-yl)benzoate + Ethanol

Acidification: Sodium 4-(2,5-dioxopyrrolidin-1-yl)benzoate + HCl(aq) → 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid + NaCl

This hydrolysis is a critical pathway for synthesizing the corresponding benzoic acid derivative, which can serve as a precursor for further functionalization, such as the preparation of activated esters (e.g., N-hydroxysuccinimide esters) for bioconjugation. researchgate.net While the hydrolysis of the ester is the primary reaction, the succinimide (B58015) ring is generally stable under these conditions but can undergo competitive hydrolysis (ring-opening) under more forcing or prolonged exposure to strong base. nih.gov

| Reaction Type | Reagents | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Alkaline Hydrolysis (Saponification) | Aqueous NaOH or KOH | Heating under reflux, 45-60 minutes | Carboxylate Salt | sserc.org.ukyoutube.com |

| Acidification | HCl or H₂SO₄ | Cooling, addition of acid until precipitation is complete | Carboxylic Acid | sserc.org.uk |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The structure of this compound offers possibilities for transformations into more complex heterocyclic systems, either through reactions involving the succinimide ring or by utilizing the entire molecule as a scaffold.

One significant reaction pathway involves the interaction of the succinimide ring with nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648). Treatment of N-substituted succinimides with hydroxylamine can lead to the opening of the imide ring, resulting in the formation of N-hydroxybutaneamide derivatives, a class of hydroxamic acids. beilstein-archives.orgmdpi.com This reaction provides a route to functionalized linear amides from the cyclic imide precursor.

Furthermore, reactions with hydrazine and its derivatives can lead to the formation of novel, fused heterocyclic systems. For instance, the condensation of the related compound, ethyl 4-hydrazinylbenzoate, demonstrates how a hydrazine moiety can react with other functional groups to form rings like triazoles or pyrazoles. researchgate.netmdpi.com By analogy, if the ester group of this compound were first converted to a hydrazide, intramolecular cyclization or intermolecular reactions with other reagents could yield various heterocyclic structures.

Recent research has also highlighted radical cascade cyclizations as a powerful tool for synthesizing highly substituted succinimide derivatives from acyclic precursors like 1,6-enynones, demonstrating modern approaches to forming the core succinimide scaffold. nih.gov

| Reactant | Reaction Type | Resulting System | Reference |

|---|---|---|---|

| Hydroxylamine | Imide Ring Opening | N-Hydroxybutaneamide derivatives (Hydroxamic acids) | beilstein-archives.orgmdpi.com |

| Hydrazine Hydrate (B1144303) | Condensation/Cyclization (on ester-derived hydrazide) | Potential for Triazoles, Pyrazoles, etc. | researchgate.netmdpi.com |

| Aryl Alkynoates (with N-thio-succinimides) | Electrophilic Cyclization | Thiolated Heterocycles | beilstein-journals.org |

Condensation Reactions with Carbonyl Compounds to Form New Bonds

Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound possesses functionalities that can participate in such reactions.

A key example involves the conversion of the ethyl ester to a hydrazide, followed by condensation with a carbonyl compound. For instance, reacting the ester with hydrazine hydrate would yield 4-(2,5-dioxopyrrolidin-1-yl)benzohydrazide. This resulting hydrazide can readily condense with aldehydes and ketones to form hydrazones, a reaction that is fundamental in the synthesis of many biologically active molecules. researchgate.net

Additionally, the methylene (B1212753) groups (–CH₂–) of the succinimide ring are flanked by two carbonyl groups, making the α-protons acidic. Under the influence of a strong base, these protons can be abstracted to form an enolate. This enolate can then act as a nucleophile in condensation reactions such as the aldol (B89426) or Stobbe condensation, attacking the carbonyl group of an aldehyde or ketone to form a new C-C bond. vanderbilt.edujuniperpublishers.com

In a different approach, research has shown that terminal carbonyl alkynes can undergo aminobromination and subsequent reactions to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates, showcasing a modern condensation strategy involving the succinimide moiety. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Imide Rings

The reactivity of this compound in substitution reactions is dictated by the electronic properties of its constituent rings.

Aromatic Ring Substitution: The benzene (B151609) ring is substituted with two electron-withdrawing groups: the N-succinimide group and the ethyl ester group. Both groups deactivate the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) compared to unsubstituted benzene. byjus.com Due to their electron-withdrawing nature, both substituents act as meta-directors. Since they are positioned para to each other, incoming electrophiles will be directed to the positions that are ortho to the ester group and meta to the succinimide nitrogen. Therefore, electrophilic attack is expected to occur at the C-2 and C-6 positions of the benzoate ring. byjus.com

Imide Ring and N-Aryl Bond Reactions: The succinimide ring itself can be subject to nucleophilic attack. As discussed previously, strong nucleophiles like hydroxylamine can open the ring via nucleophilic acyl substitution. beilstein-archives.orgmdpi.com Furthermore, the nitrogen-aryl bond can be cleaved under certain conditions. N-(Aryl/alkylthio)succinimides, for example, are used as electrophilic sulfenylating agents. nih.gov This reactivity suggests that the succinimide anion can function as a leaving group in reactions where a nucleophile attacks the aromatic ring, although such nucleophilic aromatic substitution typically requires harsh conditions or additional activation.

| Ring System | Reaction Type | Directing Effect of Substituents | Expected Position of Attack | Reference |

|---|---|---|---|---|

| Aromatic (Benzoate) Ring | Electrophilic Substitution | Deactivating, meta-directing (both groups) | Positions ortho to the ester group | byjus.com |

| Imide (Succinimide) Ring | Nucleophilic Acyl Substitution | N/A | Carbonyl carbons | beilstein-archives.orgmdpi.com |

Oxidation and Reduction Pathways of Related Pyrrole (B145914) and Benzoate Derivatives

The oxidation and reduction of the core structures within this compound provide pathways to other important classes of compounds.

Oxidation of Related Pyrrole Derivatives: While the succinimide ring (a pyrrolidine-2,5-dione) is already in a high oxidation state, the related aromatic pyrrole ring is susceptible to oxidation. The oxidation of pyrroles can be complex, often leading to polymerization. acs.org However, controlled oxidation can yield valuable products. For example, chemical or enzymatic oxidation of pyrrole can produce maleimide (B117702) or functionalized γ-lactams (pyrrolin-2-ones). acs.orgpharmaguideline.comnih.gov The specific products depend heavily on the oxidant used and the substitution pattern of the pyrrole ring. acs.org

Reduction of Benzoate and Imide Derivatives: The ethyl benzoate moiety can be readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding [4-(2,5-dioxopyrrolidin-1-yl)phenyl]methanol. chemistrysteps.com Under carefully controlled conditions with less reactive hydrides, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, the reduction can be stopped at the aldehyde stage to produce 4-(2,5-dioxopyrrolidin-1-yl)benzaldehyde. youtube.comncert.nic.in

The carbonyl groups of the succinimide ring are less reactive towards reduction than the ester but can be reduced under more forcing conditions, for example using LiAlH₄, which would lead to the corresponding pyrrolidine (B122466).

| Moiety | Reaction | Reagent/Condition | Product | Reference |

|---|---|---|---|---|

| Pyrrole (related derivative) | Oxidation | Dess-Martin periodinane, H₂O₂/Dehaloperoxidase | γ-Lactams, Maleimides | acs.orgpharmaguideline.comnih.gov |

| Benzoate Ester | Reduction to Alcohol | LiAlH₄ | Primary Alcohol | chemistrysteps.com |

| Benzoate Ester | Reduction to Aldehyde | DIBAL-H, -78 °C | Aldehyde | youtube.comncert.nic.in |

| Succinimide | Reduction | LiAlH₄ (strong conditions) | Pyrrolidine | wikipedia.org |

Utilization in "Click Chemistry" and Bioconjugation Strategies (for analogous compounds)

While this compound itself is not a direct participant in "click chemistry," its structural analogues, particularly N-hydroxysuccinimide (NHS) esters, are central to the field of bioconjugation, which often employs click-like reactions. wikipedia.org

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or nucleic acid. thermofisher.com The most common application of succinimide-containing compounds in this area is through NHS esters. researchgate.net These esters are highly reactive towards primary amines (the N-terminus of proteins and the ε-amine of lysine (B10760008) residues) under mild, slightly alkaline aqueous conditions. thermofisher.comnih.gov The reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a non-toxic byproduct. thermofisher.com This high selectivity and efficiency in a biological context are hallmarks of a click-like reaction.

Although not a canonical "click" reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reliability and utility of NHS ester chemistry have made it indispensable for:

Labeling proteins with fluorophores, biotin (B1667282), or other reporter molecules. nih.gov

Creating antibody-drug conjugates (ADCs) for targeted therapy. acs.org

Immobilizing proteins onto surfaces for biosensors and assays. nih.gov

Furthermore, the unsaturated analogue of succinimide, maleimide, is a key reactant in one of the most widely used bioorthogonal "click" reactions: the thiol-maleimide Michael addition. This reaction proceeds rapidly and selectively with cysteine residues in proteins to form stable thioether bonds, making it a powerful tool for site-specific protein modification. acs.orgnih.gov

Applications in Organic Synthesis and Chemical Biology Research

Role as a Synthetic Intermediate for Complex Molecules

Succinimide (B58015) derivatives are widely recognized as crucial intermediates in the synthesis of a multitude of biologically active compounds and natural products. nih.govnih.gov The N-substituted succinimide scaffold, as present in Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate, is a key component in the synthesis of various complex molecules, including those with therapeutic potential. For instance, cyclic imides that bear an omega-(4-benzisothiazol-3-yl-1-piperazinyl)alkyl moiety have been synthesized and evaluated for their antipsychotic activity. nih.gov One such compound, SM-9018, which is a cis-cyclohexanedicarboximide derivative, has undergone clinical evaluation as a selective antipsychotic agent. nih.gov The synthesis of such complex pharmaceutical agents often involves the strategic use of intermediates that can introduce specific functionalities, a role that this compound and its analogues are well-suited to fulfill.

Furthermore, the pyrrolidine-2,5-dione ring is a core fragment in many compounds with a wide range of therapeutic activities, including anticonvulsant, antipsychotic, antidepressant, anti-inflammatory, antibacterial, antiviral, and anticancer properties. nih.gov The synthesis of these complex molecules often begins with simpler, functionalized building blocks like this compound, which can be elaborated through various chemical transformations. beilstein-archives.org

Building Block for the Construction of Diverse Chemical Libraries

The creation of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds for biological activity. nih.gov this compound, with its reactive succinimide core and modifiable benzoate (B1203000) group, is an ideal building block for the combinatorial synthesis of diverse compound libraries. nist.govnih.gov

Solid-phase synthesis is a particularly powerful technique for generating large chemical libraries, and methods have been developed for the synthesis of N-aryl succinimides on a solid support. tandfonline.comresearchgate.net These approaches often utilize a dehydrating agent to facilitate the cyclization of N-arylsuccinamic acids to the corresponding succinimides. tandfonline.com By employing a variety of starting materials, such as different aromatic amines to create the N-aryl linkage, and subsequently modifying the ester group of the benzoate, a vast array of structurally distinct molecules can be rapidly synthesized. nih.gov This strategy allows for the systematic exploration of chemical space around the N-aryl succinimide scaffold, which is invaluable for identifying new bioactive compounds. The use of a universal anhydride (B1165640) template in a multi-component assembly process further streamlines the generation of these libraries. nih.gov

Precursor in the Development of Advanced Pharmaceutical Probes

Pharmaceutical probes are essential tools for studying biological processes and identifying new drug targets. The N-aryl succinimide scaffold has emerged as a promising platform for the development of activity-based probes (ABPs). thieme-connect.comresearchgate.netthieme-connect.comdigitellinc.com ABPs are designed to covalently bind to the active site of specific enzymes, allowing for their detection and functional characterization. digitellinc.com

Researchers have synthesized panels of potential probe structures with a succinimide reactive group and a terminal alkyne tag, which allows for subsequent "click chemistry" reactions to attach reporter molecules like fluorophores or affinity tags. thieme-connect.comresearchgate.net Notably, probes containing an N-arylsulfonyl linker have been shown to effectively label serine proteases, a class of enzymes implicated in numerous diseases. thieme-connect.comresearchgate.netthieme-connect.com One such probe was found to label the human rhomboid protease RHBDL2 at low micromolar concentrations, demonstrating the potential of the succinimide scaffold for creating selective chemical tools for studying enzyme function. thieme-connect.comresearchgate.net The development of these probes facilitates the exploration of the proteome and can aid in the discovery of new therapeutic targets. digitellinc.com Additionally, N-anthryl succinimide derivatives have been prepared and their photophysical properties investigated, suggesting their potential use as fluorescent probes. nih.gov

Utility in Ligand Design for Molecular Recognition Studies

The design of ligands that can selectively bind to specific biological targets is a fundamental aspect of drug discovery and chemical biology. The N-aryl succinimide moiety can be incorporated into larger molecules to serve as a key recognition element or to provide a rigid scaffold for the presentation of other functional groups.

Molecular docking studies have been employed to investigate the binding interactions of succinimide derivatives with various protein targets. For example, novel maleimide-succinimide derivatives have been synthesized and their interactions with AKT1 and CDK2, two important cancer-related proteins, were studied using molecular docking. researchgate.netekb.eg These computational studies help to predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for ligand binding. researchgate.net In another study, a new succinimide derivative was designed and its interaction with the human beta2-adrenergic G protein-coupled receptor and the T-type calcium channel was investigated through docking simulations, which revealed favorable binding energies. nih.govnih.gov Such in silico studies are invaluable for guiding the design and optimization of new ligands with improved affinity and selectivity.

Development of Radiolabeled Tracers for Imaging and Research (for analogous compounds)

Radiolabeled tracers are indispensable tools in nuclear medicine for diagnostic imaging techniques like Positron Emission Tomography (PET). lumiprobe.comisotope-cmr.comresearchgate.net While direct radiolabeling of this compound is not prominently documented, its structural analogs, particularly N-succinimidyl benzoate derivatives, are widely used as precursors for the synthesis of radiolabeled imaging agents. nih.govnih.govresearchgate.netosti.gov

These precursor molecules are often modified with a radioactive isotope, such as Iodine-125 (¹²⁵I) or Fluorine-18 (B77423) (¹⁸F), and then conjugated to a biomolecule of interest, such as a peptide or antibody. nih.govnih.gov For example, N-succinimidyl p-[¹²⁵I]iodobenzoate has been synthesized and used for the radioiodination of antibodies. nih.gov Similarly, N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate serves as a precursor for radioiodination, where the tin group is replaced with a radioactive iodine isotope. nih.govresearchgate.net

In the context of PET imaging, N-succinimidyl 4-[(18)F]-fluoromethylbenzoate has been used as a prosthetic group to label a dimeric RGD peptide for imaging tumor integrin expression. thieme-connect.com The development of novel ¹⁸F-labeled nitroimidazole-based imaging agents for hypoxia also highlights the importance of suitable precursors for radiotracer synthesis. koreascience.kr The N-aryl maleimide (B117702) scaffold, which is structurally similar to the succinimide core of the title compound, has also been investigated for the development of [¹⁸F]radio-prosthetic groups for labeling peptides and proteins, underscoring the utility of this class of compounds in the development of advanced imaging agents. mdpi.com

Investigation of Biological Activities and Molecular Interactions in Vitro Studies

In Vitro Antimicrobial Efficacy Investigations (Antibacterial and Antifungal Activity)

The succinimide (B58015) core is a feature of various compounds tested for their ability to inhibit the growth of pathogenic microbes. uobasrah.edu.iq Studies on novel succinimide derivatives have demonstrated potential antimicrobial activity against both bacteria and fungi. uobasrah.edu.iq For instance, certain N-substituted succinimides have shown notable efficacy against clinically relevant dermatophytes, which are fungi that cause infections of the skin, hair, and nails. nih.gov

The antimicrobial potential is often influenced by the specific chemical groups attached to the succinimide ring. uobasrah.edu.iqnih.gov Research has shown that some derivatives exhibit significant inhibitory activity against Gram-positive bacteria, such as Enterococcus faecalis, and fungi like Candida albicans. uobasrah.edu.iq The mechanism of antifungal action for some N-aryl succinimides is suggested to involve the inhibition of the synthesis or assembly of the fungal cell wall. nih.gov The evaluation of antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. uobasrah.edu.iq

Table 1: In Vitro Antimicrobial Activity of Selected Succinimide Derivatives

| Compound/Derivative | Target Microorganism | Activity (MIC in µM) | Reference |

|---|---|---|---|

| Derivative 5a | Enterococcus faecalis | 0.25 | uobasrah.edu.iq |

| Derivative 5g | Enterococcus faecalis | 0.25 | uobasrah.edu.iq |

| Derivative 5a | Candida albicans | 0.125 | uobasrah.edu.iq |

Note: The compounds listed are derivatives of succinimide, not Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate itself. Data is presented to illustrate the antimicrobial potential of the succinimide class.

In Vitro Anti-inflammatory Potential Assessment (for related compounds)

Succinimide derivatives have been investigated for their anti-inflammatory properties by assessing their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). proquest.comtandfonline.com The enzymes COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are mediators of inflammation, while 5-lipoxygenase (5-LOX) is involved in the production of leukotrienes, another class of inflammatory mediators. proquest.comtandfonline.com

In vitro assays have demonstrated that certain β-ketoester derivatives of N-aryl succinimides can significantly inhibit both COX-2 and 5-LOX enzymes. proquest.com This dual-inhibition profile is considered advantageous for anti-inflammatory agents. The inhibitory potential is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit the activity of the enzyme by 50%. Studies on cyano-acetate derivatives of succinimide also revealed marked inhibitory activities against these inflammatory enzymes. tandfonline.com

Table 2: In Vitro Anti-inflammatory Activity of Succinimide Derivatives

| Compound/Derivative | Enzyme Target | Inhibitory Concentration (IC50 in µM) | Reference |

|---|---|---|---|

| Compound D* | COX-2 | Significant inhibition at 1000 µg/ml | proquest.com |

| Compound D* | 5-LOX | 78.12% inhibition at 1000 µg/ml | proquest.com |

| Compound 44** | COX-2 | 50.93 | tandfonline.com |

| Compound 44** | COX-1 | 143 | tandfonline.com |

*Compound D is ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate. proquest.com **Compound 44 is Methyl 2-cyano-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl) acetate (B1210297). tandfonline.com

In Vitro Anticancer Property Evaluation (for related compounds)

The anticancer potential of the succinimide scaffold has been explored against various human cancer cell lines. uobasrah.edu.iqnih.gov These heterocyclic compounds have been shown to possess antitumor properties, with their efficacy being highly dependent on the nature of the substituents on the succinimide ring. uobasrah.edu.iqnih.gov

In vitro studies using assays like the MTT assay are employed to determine the cytotoxic effects of these compounds on cancer cells, such as breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549). uobasrah.edu.iqekb.egfrontiersin.org The results from these assays are typically reported as IC50 values, indicating the concentration at which the compound inhibits cell growth by 50%. Research has identified several succinimide-maleimide derivatives with potent activity against MCF-7 breast cancer cells. uobasrah.edu.iqekb.eg Some studies suggest that these compounds may induce apoptosis (programmed cell death) in cancer cells. uobasrah.edu.iqnih.gov

Table 3: In Vitro Anticancer Activity of Selected Succinimide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Derivative 5i | MCF-7 (Breast) | 1.496 | uobasrah.edu.iq |

| Derivative 5l | MCF-7 (Breast) | 1.831 | uobasrah.edu.iq |

| Compound 3*** | MCF-7 (Breast) | More toxic than other tested compounds | ekb.egekb.eg |

***Compounds 3 and 5 are novel maleimide-succinimide derivatives. ekb.egekb.eg

In Vitro Antifibrotic Activity Profiling (for similar compounds)

While direct in vitro studies on the antifibrotic activity of this compound are not extensively documented in the available literature, the general approach to screen for such properties involves cellular models of fibrosis. Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, such as collagen. fraunhofer.de

High-throughput screening assays are often used to identify compounds with antifibrotic potential. researchgate.net These assays typically utilize fibroblast cells, which are key players in the fibrotic process. For example, normal rat kidney fibroblasts or human cardiac fibroblasts can be stimulated with pro-fibrotic agents like transforming growth factor-beta 1 (TGF-β1) to induce collagen production and myofibroblast differentiation. fraunhofer.deresearchgate.net The efficacy of test compounds is then measured by their ability to suppress markers of fibrosis, such as the expression of collagen I and alpha-smooth muscle actin (α-SMA). researchgate.net This methodology could be applied to evaluate the antifibrotic potential of succinimide derivatives.

Molecular Mechanism of Action Studies

Understanding the molecular mechanisms by which succinimide derivatives exert their biological effects is critical for their development as therapeutic agents. These studies aim to identify specific molecular targets and characterize the nature of the binding interactions.

Molecular docking simulations and experimental assays have been employed to identify the potential molecular targets of succinimide derivatives. proquest.comtandfonline.comekb.eg For their anti-inflammatory action, enzymes like COX-2 and 5-LOX have been identified as key targets. proquest.comtandfonline.com Docking studies support experimental findings by showing that these compounds can fit into the active sites of these enzymes, predicting favorable binding energies. proquest.comtandfonline.com

In the context of anticancer activity, molecular docking studies have suggested that certain maleimide-succinimide derivatives may interact with protein kinases such as AKT1 and CDK2, which are crucial for cancer cell survival and proliferation. ekb.egekb.eg The binding affinity to these protein targets is a critical determinant of the compound's potential efficacy. ekb.eg For other biological activities, succinimide derivatives have been shown to interact with targets such as T-type calcium channels and cholinesterase enzymes. nih.govresearchgate.net

The interaction between a small molecule like this compound and its biological target is governed by a combination of non-covalent forces. Among these, π-π stacking and hydrogen bonding are fundamentally important for molecular recognition and binding affinity. nih.govresearchgate.net

The structure of this compound contains a phenyl ring, which is an aromatic system capable of engaging in π-π stacking interactions. researchgate.netrsc.org This type of interaction occurs when two aromatic rings align face-to-face or in an offset manner, contributing significantly to the stability of the ligand-protein complex, particularly in binding pockets rich in aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govnih.gov

Furthermore, the succinimide ring possesses two carbonyl groups (-C=O). The oxygen atoms in these groups are electronegative and can act as hydrogen bond acceptors. rsc.org Hydrogen bonds are highly directional interactions that form between a hydrogen atom bonded to an electronegative atom (donor) and another nearby electronegative atom (acceptor). These bonds are crucial for determining the specific orientation of a molecule within a binding site, thereby ensuring precise molecular recognition. nih.gov The interplay of π-π stacking from the benzoate (B1203000) moiety and hydrogen bonding from the succinimide moiety likely plays a cooperative role in the binding of this class of compounds to their respective biological targets. rsc.org

Hydrolytic Activation Mechanisms

The activation of this compound and related N-hydroxysuccinimide (NHS) esters for biological conjugation is significantly influenced by their hydrolytic stability. In aqueous environments, the ester linkage of the succinimidyl group is susceptible to hydrolysis, a competing reaction to the desired aminolysis (reaction with primary amines on biomolecules). nih.govnih.govresearchgate.netacs.org This hydrolysis results in the formation of an inactive carboxylate and the release of N-hydroxysuccinimide, rendering the compound incapable of forming stable amide bonds with target proteins. nih.govnih.govresearchgate.netacs.org

The rate of this hydrolytic degradation is highly dependent on the pH of the solution. nih.govnih.govresearchgate.netacs.org In acidic conditions (pH below 6), NHS esters exhibit relative stability, with hydrolysis occurring at a slow rate. rsc.org However, as the pH increases into the neutral and alkaline ranges (pH 7 to 9), the rate of hydrolysis accelerates significantly. nih.govnih.govresearchgate.netacs.org This is a critical consideration in bioconjugation experiments, which are often performed at physiological pH (around 7.4) or slightly basic conditions to ensure the nucleophilicity of the target amine groups. nih.govnih.govresearchgate.netacs.org

The mechanism of hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate product and N-hydroxysuccinimide. mst.edu The general-base catalysis of this process suggests a mechanism involving proton transfer in the rate-determining step. mst.edu

The interplay between hydrolysis and aminolysis is a crucial factor determining the efficiency of bioconjugation. nih.govnih.govresearchgate.netacs.org A higher rate of hydrolysis reduces the concentration of the active NHS ester available to react with the target biomolecule, potentially leading to lower yields of the desired conjugate. nih.govnih.govresearchgate.netacs.org Therefore, careful control of reaction conditions, particularly pH and reaction time, is essential to maximize the efficiency of labeling and minimize the impact of hydrolytic inactivation.

Table 1: Factors Influencing the Hydrolytic Stability of N-Succinimidyl Esters

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Increases with increasing pH | Higher concentration of hydroxide ions, which act as nucleophiles in the hydrolysis reaction. nih.govnih.govresearchgate.netacs.org |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the hydrolysis reaction to proceed at a faster rate. |

| Buffer Composition | Can influence the rate | Some buffer components can catalyze the hydrolysis reaction. |

| Steric Hindrance | Can decrease the rate | Bulky groups near the ester linkage can sterically hinder the approach of the hydroxide ion. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on Derivatives

While specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of SAR and SPR can be applied to predict how modifications to its structure would likely impact its biological activity and properties. The core structure consists of three key components that can be systematically modified: the ethyl benzoate group, the phenyl linker, and the succinimide ring.

Modifications to the Ethyl Benzoate Moiety:

Alterations to the ester group, such as replacing the ethyl group with other alkyl or aryl substituents, could influence the compound's solubility, lipophilicity, and metabolic stability. For instance, increasing the length of the alkyl chain might enhance membrane permeability, while introducing polar groups could improve aqueous solubility. The electronic properties of the ester are also critical for the reactivity of the succinimidyl group; electron-withdrawing groups on the benzoate ring can increase the electrophilicity of the ester carbonyl, potentially enhancing its reactivity towards nucleophiles. mst.edu

Variations in the Phenyl Linker:

Derivatives of the Succinimide Ring:

The succinimide ring itself is a known pharmacophore with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects. nih.govscinapse.io Modifications to this ring, such as substitution at the 3- and 4-positions, could lead to novel compounds with distinct biological profiles. For example, the introduction of bulky or charged groups could influence the compound's ability to fit into the active site of an enzyme or bind to a receptor. The inherent reactivity of the succinimide moiety can also be harnessed in the design of covalent inhibitors. researchgate.net

Systematic exploration of these structural modifications, coupled with robust biological testing, would be essential to establish clear SAR and SPR for this class of compounds. Such studies are crucial for the rational design of new derivatives with improved therapeutic potential or utility as chemical probes. rroij.comresearchgate.netnih.gov

Table 2: Potential Impact of Structural Modifications on the Properties of this compound Derivatives

| Structural Modification | Potential Impact on Properties |

| Altering the ester group (e.g., methyl, propyl) | Solubility, lipophilicity, metabolic stability, reactivity |

| Substitution on the phenyl ring (e.g., -OH, -Cl) | Binding affinity, selectivity, electronic properties |

| Modification of the succinimide ring | Biological activity profile, potential for covalent inhibition |

High-Throughput Screening Applications for Biological Activity Identification (for related compounds)

High-throughput screening (HTS) is a powerful methodology for rapidly assessing the biological activity of large numbers of compounds, and it is highly applicable to the discovery of novel activities for compounds related to this compound. calis.edu.cn Given the presence of the reactive succinimide group, HTS assays can be designed to identify compounds that act as inhibitors of specific enzymes, particularly those with nucleophilic residues in their active sites. researchgate.net

One common HTS approach involves the use of fluorescence-based assays. For instance, a library of succinimide-containing compounds could be screened against a panel of purified enzymes. Inhibition of enzyme activity would be detected by a change in fluorescence, which could be the result of a decrease in the turnover of a fluorogenic substrate or a change in the fluorescence polarization of a labeled substrate. drugtargetreview.com Such assays are readily adaptable to a high-throughput format, allowing for the rapid screening of thousands of compounds. drugtargetreview.com

Activity-based protein profiling (ABPP) is another HTS-compatible technique that is particularly well-suited for identifying targets of reactive compounds like succinimide derivatives. researchgate.net In an ABPP experiment, a complex biological sample, such as a cell lysate, is treated with a probe molecule that contains a reactive group (in this case, a succinimide) and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag). The probe will covalently label its protein targets, and these labeled proteins can then be identified and quantified using techniques like gel electrophoresis or mass spectrometry. researchgate.net This approach allows for the unbiased identification of protein targets in a native biological context.

The development of robust and miniaturized HTS assays is crucial for the efficient discovery of new biological activities for succinimide-containing compounds. calis.edu.cn These screening campaigns can provide valuable starting points for drug discovery programs and for the development of new chemical probes to study biological processes. calis.edu.cn

Table 3: High-Throughput Screening Methods for Activity Identification of Related Compounds

| HTS Method | Principle | Application for Succinimide Derivatives |

| Fluorescence-Based Enzyme Inhibition Assays | Measures changes in fluorescence to determine enzyme activity. | Screening for inhibitors of specific enzymes (e.g., proteases, kinases). drugtargetreview.com |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label and identify protein targets. | Unbiased identification of protein targets in complex biological samples. researchgate.net |

| Fluorescence Polarization Assays | Measures the change in polarization of fluorescently labeled molecules upon binding. | Identifying compounds that disrupt protein-protein interactions or bind to specific targets. drugtargetreview.com |

| Cell-Based Phenotypic Screening | Measures the effect of compounds on cellular processes (e.g., viability, signaling). | Discovering compounds with specific cellular effects, the targets of which can be identified later. |

Computational and Theoretical Chemistry Studies of Ethyl 4 2,5 Dioxopyrrolidin 1 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its geometry, stability, and reactivity.

Key parameters that can be determined from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the electron-withdrawing nature of the carbonyl groups in the succinimide (B58015) ring and the ester group would be expected to influence the energies of these frontier orbitals.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would likely show regions of negative potential around the oxygen atoms of the carbonyl and ester groups, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, regions of positive potential would highlight areas susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the flexibility and preferred shapes of this compound in different environments, such as in a vacuum or in a solvent.

These simulations can reveal the rotational freedom around the single bonds, for instance, the bond connecting the phenyl ring to the succinimide nitrogen and the bond of the ethyl ester group. By simulating the molecule's behavior over nanoseconds or even microseconds, researchers can identify the most stable, low-energy conformations and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might interact with biological targets, as its shape plays a significant role in molecular recognition.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be employed to predict the reactivity of this compound and to map out potential reaction pathways. The succinimide ring is a known reactive moiety, particularly susceptible to nucleophilic attack and ring-opening reactions. Computational methods can model the approach of a nucleophile to the carbonyl carbons of the succinimide ring.

By calculating the activation energies for different potential reaction pathways, researchers can predict which reactions are most likely to occur under specific conditions. For example, the hydrolysis of the ester group or the aminolysis of the succinimide ring could be modeled. These predictive studies are highly valuable in synthetic chemistry for optimizing reaction conditions and in medicinal chemistry for understanding potential metabolic pathways.

In Silico Screening and Virtual Ligand Design for Potential Biological Targets

The techniques of in silico screening and virtual ligand design are powerful tools in drug discovery for identifying potential biological targets for a given molecule. This compound could be computationally screened against libraries of protein structures to identify potential binding partners. This process, known as molecular docking, predicts the preferred orientation of the molecule when bound to a protein and estimates the strength of the interaction.

The succinimide and benzoate (B1203000) moieties provide a scaffold that could potentially interact with a variety of enzymes or receptors. If a promising interaction is identified, the structure of this compound can be computationally modified to improve its binding affinity and selectivity. This iterative process of virtual ligand design can significantly accelerate the early stages of drug development.

Topological Polar Surface Area (TPSA) and Lipophilicity Calculations for Cheminformatics Applications

Cheminformatics relies on the calculation of molecular descriptors to predict the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). The Topological Polar Surface Area (TPSA) and lipophilicity (logP) are two of the most important descriptors.

TPSA is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of a drug's oral bioavailability and its ability to permeate cell membranes. A higher TPSA is generally associated with lower membrane permeability. Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP), is a measure of a compound's fat-solubility. This property is crucial for a drug's ability to cross biological membranes and to avoid rapid excretion.

For this compound, these properties can be calculated using various computational algorithms. These calculated values provide an early indication of the molecule's drug-likeness and can guide its further development.

| Calculated Property | Value |

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| Topological Polar Surface Area (TPSA) | 69.5 Ų |

| logP (octanol-water partition coefficient) | 1.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Note: The data in this table is computationally generated and may vary depending on the algorithm used.

Future Directions and Emerging Research Avenues for Ethyl 4 2,5 Dioxopyrrolidin 1 Yl Benzoate

Development of Green Chemistry Approaches for Synthesis

The synthesis of N-substituted succinimides, including Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate, is undergoing a shift towards more environmentally benign methodologies. Traditional methods often rely on dehydrating agents like acetic anhydride (B1165640) or acetyl chloride, which can be harsh and produce stoichiometric waste. researchgate.net Green chemistry seeks to replace these with cleaner, more efficient alternatives.

Future research is focused on implementing strategies that minimize or eliminate hazardous substances. One promising approach is the use of water as a solvent, which is non-toxic, inexpensive, and non-flammable. researchgate.net Studies have shown that N-substituted succinimides can be synthesized in high yields by simply heating a primary amine and succinic acid in water at 100 °C, completely avoiding the need for organic solvents and catalysts. researchgate.netresearchgate.net Another green approach involves one-pot syntheses using reagents like zinc and acetic acid, which streamline the process and reduce waste. ijcps.org Further development in this area could involve the use of microwave-assisted synthesis to reduce reaction times and energy consumption or employing biodegradable solvents to minimize environmental impact. rsc.org

Key Green Chemistry Strategies for Future Synthesis:

Solvent Replacement: Prioritizing water or other biodegradable solvents over volatile organic compounds.

Catalyst Avoidance/Replacement: Developing catalyst-free methods or employing reusable, non-toxic catalysts. researchgate.net

Energy Efficiency: Utilizing microwave or ultrasound technologies to lower energy consumption.

Atom Economy: Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of starting materials into the final product. rsc.org

Exploration of Novel Catalytic Reactions and Methodologies

Novel catalytic systems, particularly biocatalysis, offer a powerful tool for the synthesis of complex heterocyclic compounds like this compound. Biocatalysts, such as enzymes, operate under mild conditions, exhibit high selectivity (chemo-, regio-, and enantioselectivity), and are environmentally friendly. mdpi.commdpi.com

Lipases, a class of enzymes, have demonstrated significant potential in this area. Research has shown that lipases can efficiently catalyze the formation of amides and related structures. mdpi.comacs.orgresearchgate.net For instance, a highly efficient protocol for the synthesis of novel 2,5-dioxopyrrolidine derivatives has been developed using lipase (B570770) immobilized on magnetic nanoparticles as a reusable biocatalyst. tubitak.gov.trresearchgate.net This method proceeds through a one-pot, multi-component reaction, which is advantageous for its high yield, short reaction time, and environmental friendliness. tubitak.gov.tr Future work could adapt these biocatalytic domino reactions for the synthesis of this compound, potentially leading to more efficient and stereoselective outcomes. Other enzyme classes, such as transaminases, are also being explored for the synthesis of chiral pyrrolidines, which could be adapted for creating advanced derivatives. nih.govmdpi.com

Design of Advanced Derivatives with Enhanced Biological Selectivity and Potency

The succinimide (B58015) scaffold is a key feature in many biologically active compounds, exhibiting properties such as analgesic, anti-inflammatory, and anti-diabetic activity. researchgate.netnih.govresearchgate.net this compound serves as a versatile template for designing advanced derivatives with improved therapeutic profiles. Future research will focus on strategic molecular modifications to enhance biological selectivity and potency. mdpi.comnih.gov

Derivative design can be approached by modifying two primary regions of the molecule: the succinimide ring and the ethyl benzoate (B1203000) moiety.

Succinimide Ring Modification: Introducing various substituents onto the pyrrolidine (B122466) ring can influence its interaction with biological targets. This can alter the compound's steric and electronic properties to achieve a better fit in a target's active site.

| Molecular Region | Modification Strategy | Potential Outcome | Example Modification |

|---|---|---|---|

| Succinimide Ring | Introduction of alkyl or aryl groups | Enhance binding affinity through steric interactions | Methyl or phenyl groups at C3 or C4 |

| Succinimide Ring | Incorporation of chiral centers | Improve stereospecificity and target selectivity | Asymmetric synthesis to yield single enantiomers |

| Ethyl Benzoate Moiety | Ester hydrolysis to carboxylic acid | Increase aqueous solubility and provide a point for further conjugation | -COOCH2CH3 → -COOH |

| Ethyl Benzoate Moiety | Substitution on the phenyl ring | Modulate electronic properties and metabolic stability | Introduction of halogens (F, Cl) or methoxy (B1213986) (-OCH3) groups |

| Ethyl Benzoate Moiety | Replacement of the ester with an amide | Alter hydrogen bonding potential and pharmacokinetic profile | -COOCH2CH3 → -CONH2 |

Integration with Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

Furthermore, ML models are adept at predicting a wide range of molecular properties. researchgate.netarxiv.org By training on large datasets of existing compounds, these models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, as well as the binding affinities and solubility of newly designed derivatives. acellera.comarxiv.orgarxiv.org This predictive capability allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving considerable time and resources. nih.gov

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Property Prediction | ML models predict physicochemical and ADMET properties (e.g., solubility, toxicity, binding affinity) from molecular structure. acellera.comarxiv.org | Enables rapid screening of virtual compounds to prioritize candidates for synthesis. |

| De Novo Design | Generative models (e.g., RNNs, GANs) create novel molecular structures with desired features. nih.govfrontiersin.org | Accelerates the discovery of new, patentable chemical entities with optimized properties. |

| Multi-Objective Optimization | Algorithms simultaneously optimize several conflicting properties (e.g., high potency and low toxicity). arxiv.org | Facilitates the design of well-balanced lead compounds with a higher probability of success. |

| Virtual Screening | AI-driven methods screen large libraries of virtual compounds against a biological target to identify potential hits. arxiv.org | Reduces the cost and time associated with high-throughput experimental screening. |

Investigation of Material Science Applications for Imide-Containing Compounds

The imide functional group is a cornerstone of high-performance polymers, bestowing properties like thermal stability, mechanical toughness, and chemical resistance. wikipedia.orgvt.edu Polyimides, which contain repeating imide units, are widely used in demanding applications in the aerospace, electronics, and automotive industries. tandfonline.com The structure of this compound, containing both an imide ring and an aromatic benzoate group, makes it an intriguing candidate as a monomer or building block for novel materials. polimi.it

Future research could explore the polymerization of this compound or its derivatives. The benzoate moiety could be functionalized to enable self-condensation or co-polymerization with other monomers, leading to new classes of polyimides. tandfonline.comresearchgate.net The properties of the resulting polymers would be influenced by the rigid succinimide and phenyl groups, potentially leading to materials with high glass transition temperatures and excellent dimensional stability. msu.edu

Furthermore, π-conjugated molecules containing imide frameworks are increasingly studied for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.netrsc.org The electron-withdrawing nature of the imide group can be beneficial for creating n-type organic semiconductors. researchgate.net By designing derivatives of this compound with extended π-conjugation, it may be possible to develop new materials for optoelectronic applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate?

The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. A common method involves reacting 4-aminobenzoate derivatives with diketones (e.g., acetonyl acetone) in glacial acetic acid under reflux, followed by purification via recrystallization . Alternative routes utilize DMF as a solvent with potassium carbonate as a base for SNAr reactions, achieving yields >90% after extraction and drying . Key steps include TLC monitoring, solvent evaporation under reduced pressure, and characterization via H NMR and elemental analysis.

Q. Which characterization techniques are essential for confirming the structure of this compound?

- H NMR : Identifies aromatic protons (δ 7.6–6.7 ppm) and pyrrolidine/dioxopyrrolidinyl groups (δ 3.3–1.9 ppm) .

- IR Spectroscopy : Detects carbonyl stretches (1719–1764 cm) from ester and dioxopyrrolidinyl groups .

- Elemental Analysis : Validates empirical formulas (e.g., CHNO) with <0.5% deviation .

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M] at m/z 339.08536) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol, as shown in a 93% yield using DMF vs. 65% in ethanol .

- Catalyst Use : Potassium carbonate improves base-mediated substitution efficiency .

- Temperature Control : Heating at 150°C for 20 hours in DMF maximizes conversion .

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | 150 | KCO | 93 | |

| Ethanol | Reflux | Acetic acid | 65 |

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

Discrepancies in H NMR or IR spectra often arise from conformational flexibility or solvent effects. Solutions include:

Q. How does the presence of co-initiators like diphenyliodonium hexafluorophosphate (DPI) influence the reactivity of this compound in photopolymerization systems?

DPI enhances the degree of conversion (DC) in resin cements by accelerating radical generation. Ethyl 4-(dimethylamino)benzoate (a structural analog) exhibits higher DC (75%) than 2-(dimethylamino)ethyl methacrylate (DC 60%) due to superior electron-donating capacity. DPI increases DC by 15–20% in systems with 2-(dimethylamino)ethyl methacrylate but has minimal effect on ethyl 4-(dimethylamino)benzoate .

| Co-initiator | DC (%) (Without DPI) | DC (%) (With DPI) | Reference |

|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | 75 | 78 | |

| 2-(Dimethylamino)ethyl MA | 60 | 75 |

Q. What methodologies are recommended for analyzing the stability of this compound under varying storage conditions?

- Accelerated Aging Studies : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C for thermal stability) .

- Photostability Tests : Use UV-Vis spectroscopy to assess sensitivity to light .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.